8-(4-ethylbenzoyl)-9-(4-methylbenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline
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Overview
Description
8-(4-ethylbenzoyl)-9-(4-methylbenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline is a complex organic compound that belongs to the class of dioxinoquinoline derivatives This compound is characterized by its unique structure, which includes both benzoyl and sulfonyl functional groups attached to a dioxinoquinoline core
Scientific Research Applications
8-(4-ethylbenzoyl)-9-(4-methylbenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-ethylbenzoyl)-9-(4-methylbenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline typically involves multi-step organic reactions. One common method starts with the preparation of the dioxinoquinoline core, followed by the introduction of the benzoyl and sulfonyl groups through specific reactions. For instance, the dioxinoquinoline core can be synthesized via a cyclization reaction involving appropriate precursors under acidic or basic conditions. The benzoyl group can be introduced using Friedel-Crafts acylation, while the sulfonyl group can be added through sulfonation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield. The choice of solvents, temperature, and pressure conditions are also optimized to ensure the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
8-(4-ethylbenzoyl)-9-(4-methylbenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the benzoyl and sulfonyl groups to their corresponding alcohols and thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions yield quinoline N-oxides, while reduction reactions produce alcohols and thiols. Substitution reactions can lead to a variety of substituted quinoline derivatives .
Mechanism of Action
The mechanism of action of 8-(4-ethylbenzoyl)-9-(4-methylbenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-methylbenzenesulfonyl isocyanate: Shares the sulfonyl group but differs in its overall structure and reactivity.
Quinoline derivatives: Similar core structure but may lack the specific benzoyl and sulfonyl groups present in the compound of interest.
Uniqueness
The uniqueness of 8-(4-ethylbenzoyl)-9-(4-methylbenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline lies in its combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of both benzoyl and sulfonyl groups allows for diverse chemical reactivity and the ability to interact with various biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
(4-ethylphenyl)-[9-(4-methylphenyl)sulfonyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23NO5S/c1-3-18-6-8-19(9-7-18)26(29)22-16-28-23-15-25-24(32-12-13-33-25)14-21(23)27(22)34(30,31)20-10-4-17(2)5-11-20/h4-11,14-16H,3,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWEVGZZVNNRBGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=C(C3=CC4=C(C=C3N=C2)OCCO4)S(=O)(=O)C5=CC=C(C=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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